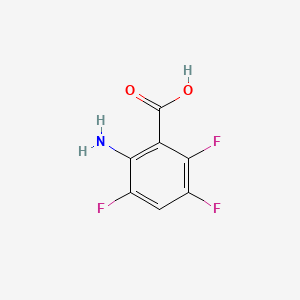

2-Amino-3,5,6-trifluorobenzoic acid

Description

2-Amino-3,5,6-trifluorobenzoic acid (C₇H₄F₃NO₂, molecular weight: 191.11 g/mol) is a fluorinated benzoic acid derivative featuring an amino group (-NH₂) at the 2-position and fluorine atoms at the 3-, 5-, and 6-positions on the aromatic ring. This compound is part of a broader class of fluorinated aromatic amino acids, which are of significant interest in pharmaceutical and agrochemical research due to the unique electronic and steric effects imparted by fluorine substituents .

Properties

IUPAC Name |

2-amino-3,5,6-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLTYMNXVLKLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153704-09-7 | |

| Record name | 2-amino-3,5,6-trifluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5,6-trifluorobenzoic acid typically involves the introduction of amino and trifluoromethyl groups onto a benzoic acid scaffold. One common method involves the nitration of 3,5,6-trifluorobenzoic acid followed by reduction to introduce the amino group. The reaction conditions often include the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5,6-trifluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The amino group can also engage in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides and bases are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

2-Amino-3,5,6-trifluorobenzoic acid is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor in the development of anti-cancer and anti-inflammatory drugs.

Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-3,5,6-trifluorobenzoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The amino group facilitates the formation of hydrogen bonds, further stabilizing the interaction with the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and structural properties of 2-amino-3,5,6-trifluorobenzoic acid can be contextualized by comparing it to the following analogs:

Positional Isomers

- 3-Amino-2,5,6-trifluorobenzoic acid (CAS 133622-65-8): Shares the same molecular formula (C₇H₄F₃NO₂) but differs in the position of the amino group (3-position instead of 2). Key Data:

- Melting point: 175–180°C (literature value) .

- Predicted pKa: 1.14 ± 0.10 (indicating stronger acidity than non-fluorinated analogs) .

- Storage: Requires 2–8°C (light-sensitive) . Implications: The shifted amino group likely alters hydrogen-bonding patterns and solubility. For example, intramolecular N–H⋯O bonds may stabilize the crystal lattice, as seen in tetrafluoro analogs .

Higher Fluorination Analogs

- 2-Amino-3,4,5,6-tetrafluorobenzoic acid: Contains four fluorine atoms, increasing electronegativity and steric hindrance. Key Findings:

- Synthesis : Derived via Hofmann rearrangement of 2-carboxy-3,4,5,6-tetrafluorobenzamide, yielding 94% purity .

- Crystal Structure : Forms one-dimensional ribbons via O–H⋯O (carboxylic) and N–H⋯F intermolecular interactions. Short F⋯F contacts (2.825 Å) suggest fluorine’s role in packing efficiency .

- Implications : Additional fluorine atoms enhance acidity (lower pKa) and thermal stability compared to trifluoro derivatives.

Substituent-Variant Analogs

- 2-Amino-6-(trifluoromethoxy)benzoic acid: Replaces fluorine at the 6-position with a trifluoromethoxy (-OCF₃) group. Key Differences:

- The -OCF₃ group introduces bulkier steric effects and altered electronic properties compared to fluorine.

- Likely higher lipophilicity, impacting membrane permeability in biological systems .

Lower Fluorination Analogs

- 2-Amino-4-fluoro-3-methylbenzoic acid (CAS 126674-77-9): Features a single fluorine atom and a methyl group. Key Data:

- Similarity score: 0.92 (compared to this compound) . Implications: Reduced fluorination decreases electronegativity, raising pKa and reducing thermal stability.

Research Findings and Trends

Fluorination and Acidity: Increasing fluorine substitution lowers pKa due to electron-withdrawing effects, enhancing acidity. For example, 3-amino-2,5,6-trifluorobenzoic acid has a pKa of ~1.14, while tetrafluoro analogs are expected to be more acidic .

Crystal Packing : Fluorine atoms facilitate dense packing via F⋯F and N–H⋯F interactions, as observed in tetrafluoro derivatives. This may improve thermal stability but reduce solubility .

Amino Group Position: The 2-amino configuration (target compound) likely promotes intramolecular hydrogen bonding, whereas 3-amino analogs (e.g., CAS 133622-65-8) may favor intermolecular interactions .

Biological Activity

2-Amino-3,5,6-trifluorobenzoic acid (ATFBA) is a fluorinated aromatic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, applications in pharmacology, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₇H₆F₃N O₂

Molecular Weight: 201.13 g/mol

IUPAC Name: this compound

Physical State: White crystalline solid

The presence of three fluorine atoms at positions 3, 5, and 6 of the benzene ring enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of ATFBA is primarily attributed to its interactions with specific enzymes and receptors. The trifluoromethyl group contributes to increased binding affinity due to its electron-withdrawing nature, while the amino group facilitates hydrogen bonding with target molecules. This dual functionality allows ATFBA to act as both an enzyme inhibitor and a receptor ligand .

Enzyme Inhibition

ATFBA has been studied for its potential as an enzyme inhibitor. It can bind to the active sites of various enzymes, thereby preventing substrate interaction. This property is significant in drug development for conditions where enzyme activity needs to be modulated .

Antibacterial Properties

Research indicates that ATFBA may exhibit antibacterial activity against a range of pathogens. Its structural characteristics allow it to disrupt bacterial metabolic processes, making it a candidate for further investigation as a potential antimicrobial agent .

Anticancer Applications

ATFBA is being explored as a precursor in the synthesis of compounds targeting cancer pathways. Its ability to modulate specific biochemical pathways suggests potential therapeutic applications in oncology .

Research Findings

A variety of studies have explored the biological activity of ATFBA:

Case Studies

- Enzyme Inhibition Study : A study evaluated ATFBA's effect on acetylcholinesterase (AChE), showing a significant decrease in enzyme activity at micromolar concentrations. This suggests potential use in treating conditions like Alzheimer's disease where AChE modulation is beneficial .

- Antibacterial Efficacy : In vitro tests revealed that ATFBA exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

- Anticancer Research : A recent study focused on the synthesis of novel derivatives of ATFBA aimed at targeting cancer cell lines. The derivatives showed promising cytotoxic effects against breast cancer cells, warranting further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.